![molecular formula C20H19ClN2O3S2 B2550159 N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide CAS No. 1207034-12-5](/img/structure/B2550159.png)
N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of related compounds involves the reaction of substituted benzo[b]thiophene-2-carbonyl chlorides with various nucleophiles, as seen in the synthesis of 3-chloro-N-[chloro(dialkylamino)methylene]benzo[b]thiophene-2-carboxamides . Similarly, the target compound could be synthesized through a nucleophilic substitution reaction involving an appropriate thiophene-2-carbonyl chloride and an amine derivative.
Molecular Structure Analysis
The molecular structure of compounds with similar frameworks has been elucidated using techniques such as X-ray crystallography, NMR, and mass spectroscopy. For instance, the structure of 3-chloro-N-(8'-quinolyl)benzo[b]thiophene-2-carboxamide was confirmed through crystallographic study, revealing a monoclinic system with specific cell parameters . The molecular structure of the target compound would likely exhibit similar characteristics, with potential for intermolecular interactions such as hydrogen bonding and π-π stacking.
Chemical Reactions Analysis
The reactivity of similar compounds has been explored through various chemical reactions. For example, the reaction of 3-chlorobenzo[b]thiophene-2-carbonyl chlorides with cyanamides led to the formation of chloroformamidine derivatives, which could further react with different nucleophiles . The target compound may also undergo reactions at the amide and sulfamoyl functional groups, offering a pathway for further chemical modifications.
Physical and Chemical Properties Analysis
The physical and chemical properties of related compounds have been studied, including their vibrational and UV spectra, hyperpolarizability, and HOMO-LUMO analysis . These properties are crucial for understanding the reactivity and stability of the compound. The target compound's properties would be influenced by its functional groups and molecular geometry, which could be predicted based on the properties of similar molecules.
Case Studies
Case studies involving similar compounds have shown a range of biological activities. For example, N-aryl-1-(4-sulfamoylphenyl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamides were examined as inhibitors of carbonic anhydrase isoenzymes and showed selective inhibition and cytotoxicity towards various cancer cell lines . These findings suggest that the target compound may also possess biological activities worth investigating in the context of drug discovery.
Aplicaciones Científicas De Investigación
Synthesis Methods and Structural Characterization
One area of application involves the development of synthesis methods for compounds containing the thiophene carboxamide structure. For instance, research has shown methods for the synthesis of α,β-unsaturated N-methoxy-N-methylamides, highlighting the utility of thiophene derivatives in creating complex molecular architectures (Beney, Boumendjel, & Mariotte, 1998). Moreover, the structural and physicochemical characterization of carboxamides and their metal complexes, revealing their antibacterial activities, emphasizes the importance of thiophene derivatives in the design of new antibacterial agents (Aktan, Gündüzalp, & Özmen, 2017).
Theoretical Studies and Molecular Design
Theoretical studies using DFT/B3LYP methods have been conducted to optimize molecular geometries and assess the physicochemical properties of thiophene derivatives. These studies provide valuable insights into the electronic structure and potential reactivity of these compounds, which is crucial for designing molecules with desired biological activities (Aktan, Gündüzalp, & Özmen, 2017).
Medicinal Chemistry and Biological Activities
Research in medicinal chemistry has explored the synthesis of thiophene derivatives and their biological activities, including antimicrobial and anti-inflammatory properties. For instance, a study on the synthesis and antimicrobial activities of β-lactam and thiazolidine-grafted tetrahydrobenzothiophenes highlights the potential of these compounds in addressing bacterial and fungal infections (Babu, Pitchumani, & Ramesh, 2013). Another study focused on the anti-inflammatory activity of 3-[(4-sulfamoylphenyl)hydroxy methylene]-5-methyl-2-oxindole-1-carboxamide compounds, underscoring the relevance of thiophene derivatives in developing new anti-inflammatory agents with reduced side effects (Cong Ri-gang, 2007).
Propiedades
IUPAC Name |
N-(3-chloro-4-methylphenyl)-3-[methyl-(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19ClN2O3S2/c1-13-4-8-16(9-5-13)23(3)28(25,26)18-10-11-27-19(18)20(24)22-15-7-6-14(2)17(21)12-15/h4-12H,1-3H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARGFEADNGYJXEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(C)S(=O)(=O)C2=C(SC=C2)C(=O)NC3=CC(=C(C=C3)C)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19ClN2O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-methylphenyl)-3-[methyl(4-methylphenyl)sulfamoyl]thiophene-2-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[2-(6-pyridin-3-ylpyridazin-3-yl)sulfanylacetyl]piperazine-1-carboxylate](/img/structure/B2550077.png)
![ethyl 4-(cyclopropylamino)-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B2550078.png)


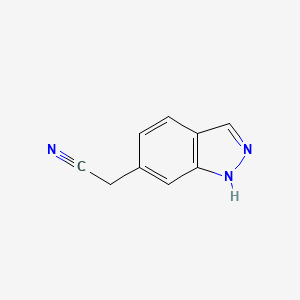
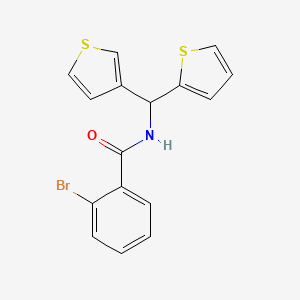
![N-(5-chloro-2,4-dimethoxyphenyl)-1-[2-hydroxy-2-(2-methoxyphenyl)ethyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2550092.png)
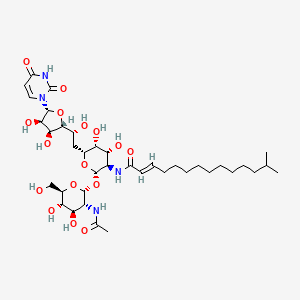
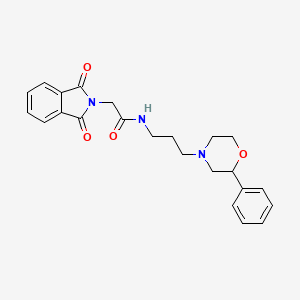
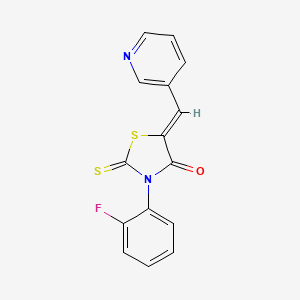
![2-((1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(naphthalen-1-yl)acetamide](/img/structure/B2550097.png)
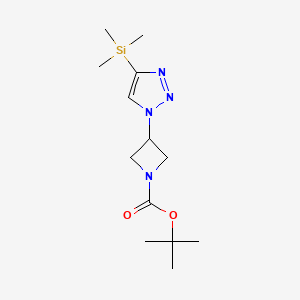
![2-[(6-Amino-5-nitropyrimidin-4-yl)amino]butan-1-ol](/img/structure/B2550099.png)